3-Fluoro-2-methoxybenzylamine hydrochloride
Overview
Description
3-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 916420-49-0 . It has a molecular weight of 155.17 . It is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3rd position and a methoxy group at the 2nd position. Attached to the benzene ring is also a benzylamine group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 155.17 .Scientific Research Applications
Biological Activities and Pharmaceutical Potential
- Synthesis and Biological Activities : 3-(o-Methoxybenzyl)sydnone, synthesized from o-methoxybenzylamine, demonstrates significant coronary dilation, platelet aggregation inhibition, local anesthetic, and cardiotropic activity. It also shows anticonvulsant effects, muscle relaxation, and behavior depression (H. Tien et al., 1990).
- Pharmacological Applications : LJP 1586, a compound derived from 3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO) activity. It has shown effectiveness as an anti-inflammatory compound in vivo, supporting SSAO as a therapeutic target for inflammation (A. O'Rourke et al., 2008).
Chemical Synthesis and Applications
- Novel Synthetic Methods : The compound p-methoxybenzyl (PMB), derived from methoxybenzylamine, has been utilized as a novel N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, demonstrating a chemoselective protection method (T. Akiyama et al., 1990).
- Antimicrobial Activity of Derivatives : Imidazole derivatives containing 1-(4-methoxybenzyl) showed potential antimicrobial activity, indicating the relevance of methoxybenzylamine derivatives in developing new antimicrobial agents (Hitendra K. Maheta et al., 2012).
Analytical Chemistry and Sensor Development
- Fluorescence Probes : Rhodamine B hydroxylamide, which can be derived from methoxybenzylamine, is an effective fluorescence probe for Cu(2+), demonstrating specific absorbance-on and fluorescence-on responses. This makes it valuable in applications like detecting copper ions in human serum (Xinqi Chen et al., 2009).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAMCHLRZKGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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